molecular formula CH3NaS B127743 Sodium methanethiolate CAS No. 5188-07-8

Sodium methanethiolate

Cat. No.: B127743
CAS No.: 5188-07-8
M. Wt: 70.09 g/mol
InChI Key: RMBAVIFYHOYIFM-UHFFFAOYSA-M
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Description

Sodium methanethiolate, also known as sodium thiomethoxide, is the sodium conjugate base of methanethiol. It is a powerful nucleophile and is commercially available as a white solid. This compound is known for its strong odor, which is similar to that of methanethiol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methanethiolate can be synthesized by reacting methanethiol with sodium hydroxide. The reaction is typically carried out in an ethanol solution, where methanethiol is dissolved in ethanol and then sodium hydroxide is added to the solution. The reaction produces this compound and water as by-products .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of methanethiol with sodium metal. This method involves the direct reaction of methanethiol with sodium metal in an inert atmosphere to prevent oxidation. The reaction is exothermic and produces this compound as a solid product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sodium methanethiolate exerts its effects primarily through its nucleophilic properties. As a strong nucleophile, it can readily attack electrophilic centers in various chemical reactions. This nucleophilic attack leads to the formation of new chemical bonds, resulting in the synthesis of various sulfur-containing compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;methanethiolate
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InChI

InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBAVIFYHOYIFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH3NaS
Source PubChem
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Related CAS

74-93-1 (Parent)
Record name Methyl mercaptan sodium salt
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DSSTOX Substance ID

DTXSID7027592
Record name Sodium thiomethoxide
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Molecular Weight

70.09 g/mol
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Physical Description

Liquid, Colorless liquid; [EPA ChAMP: Submission] Light brown solid; [Sigma-Aldrich MSDS] Strong offensive odor;
Record name Methanethiol, sodium salt (1:1)
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Record name Sodium methanethiolate
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Vapor Pressure

0.00000108 [mmHg]
Record name Sodium methanethiolate
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CAS No.

5188-07-8
Record name Methyl mercaptan sodium salt
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Record name Methanethiol, sodium salt (1:1)
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Record name Sodium thiomethoxide
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Record name Sodium methanethiolate
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Record name SODIUM METHANETHIOLATE
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Synthesis routes and methods I

Procedure details

Acetaldoxime (30 g., 0.5 mole) was dissolved in 200 g. of water and the solution cooled to -5 to -10° C. Over a period of 20 to 30 minutes, 30 g. of chlorine was introduced into the solution with agitation. During the chlorine addition, the reaction temperature was maintained at -5° to -10° C. An additional 6 grams of chlorine was added in 10 minutes. The mixture was stirred for 10-15 minutes at -10° C. A sodium methyl mercaptide solution was prepared by dissolving methyl mercaptan (25 g, 0.52 mole) in a caustic solution containing 40 g. of sodium hydroxide in 100 g. of water. The mercaptide solution was fed directly into the reaction mixture over a 15 to 20 minute time period while maintaining the temperature at -10° C. The reaction mixture was stirred for an additional 15 minutes and then neutralized to a pH 7.5 by addition of 50% sodium hydroxide solution. Crystaline methyl hydroxythioacetimidate was recovered at -10° C. by filtration. The product was re-slurried in hexane, filtered and dried to obtain 43 grams (83% yield) of methyl hydroxythioacetimidate, mp 87°-88° C.
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Synthesis routes and methods II

Procedure details

Acetaldoxime (30 g., 0.5 mole) was dissolved in 200 g. of a solvent mixture containing 175 g. of water and 25 g. of ethylene glycol, and the solution was cooled to -5° to -10° C. Over a period of 20-30 minutes, 30 g. of chlorine was introduced to to the solution with good agitation. During chlorination, the reaction temperature was maintained at -5° to -10° C. An additional 6 g. of chlorine was added in 10 minutes. The mixture was stirred for 10-15 minutes at -10° C. A sodium methyl mercaptide solution was prepared by dissolving methyl mercaptan (25 g., 0.52 mole) in a caustic solution containing 40 g. of sodium hydroxide in 100 g. of water. The mercaptide solution was fed directly into the acethydroxamoyl chloride solution at -10° C. over a 15-20 minute period. The reaction mixture was stirred for an additional 15 minutes and then neutralized to pH 7.5 with a 50-percent caustic solution. The crystalline methyl hydroxythioacetimidate was recovered at -10° C. by filtration. The methyl hydroxythioacetimidate was reslurred in hexane, filtered and dried to obtain 47 gram of methylhydroxythioacetimidate mp 87°-89° C. This represented a 90% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methanethiolate
Customer
Q & A

Q1: What is the molecular formula and weight of sodium methanethiolate?

A1: The molecular formula of this compound is CH3SNa, and its molecular weight is 70.09 g/mol.

Q2: How can spectroscopic data characterize this compound?

A2: While the provided research papers don't delve deep into spectroscopic characterization of pure this compound, techniques like IR and NMR spectroscopy can confirm the presence of specific functional groups (S-CH3) and help identify reaction products involving this compound. For example, in the synthesis of 2-methylthiopyridine, IR and NMR spectra were used to confirm the structure of the product obtained by reacting dichloropyridine with this compound. []

Q3: How does this compound participate in nucleophilic substitution reactions?

A4: this compound acts as a strong nucleophile due to the electron-donating nature of the methyl group and the high polarizability of the sulfur atom. This allows it to attack electron-deficient carbon centers, leading to the substitution of halogens or other leaving groups. [, , , , ] One example is the reaction of hexachloronorbornadiene with this compound, where sequential substitution of vinylic chlorines occurs. []

Q4: Can this compound be used in carbon-carbon bond formation reactions?

A5: Yes, this compound can participate in reactions that form carbon-carbon bonds. For example, in the synthesis of 1-methylthio-2-azabuta-1,3-diene-4-carbonitriles, this compound is used to generate a carbanion that undergoes methylation, leading to the formation of a C-C bond. []

Q5: How does this compound facilitate the synthesis of sulfur-containing compounds?

A6: this compound is a valuable reagent for introducing the methylthio (-SCH3) group into molecules. This is particularly useful in the synthesis of sulfur-containing flavors, pharmaceuticals, and other bioactive compounds. [, ]

Q6: Can computational chemistry be used to study reactions involving this compound?

A7: Yes, computational methods like quantum mechanics calculations can provide insights into the reaction mechanisms, regioselectivity, and stereoselectivity of reactions involving this compound. For instance, in a study on the synthesis of mannostatin A analogues, quantum mechanics calculations were employed to investigate the regioselectivity observed in aziridine ring-opening reactions with this compound. []

Q7: How does modifying the structure of the nucleophile, such as using different thiolates, affect the reaction outcome?

A8: Using different thiolates can influence the reaction rate, regioselectivity, and stereoselectivity. For example, using sodium thiophenolate or sodium 1,1-dimethylethanethiolate instead of this compound in reactions with 2H-pentafluoropropene leads to the formation of different ratios of isomeric products. []

Q8: How can the stability of this compound solutions be improved?

A9: this compound solutions can be stabilized by minimizing exposure to air and moisture. Additionally, adding antioxidants or chelating agents can prevent degradation due to oxidation or metal ion-catalyzed reactions. One study mentions a method to remove trace iron ions from this compound solutions using complexing agents, preventing the solution from turning red upon air contact. []

Q9: What safety precautions should be taken when handling this compound?

A9: this compound should be handled with caution as it can release toxic methanethiol gas upon contact with acids or moisture. Proper ventilation and personal protective equipment, including gloves and eye protection, should be used. It's crucial to consult the material safety data sheet (MSDS) before handling this compound.

Q10: Can this compound be used in continuous flow synthesis?

A11: Yes, a continuous flow process for the synthesis of m-nitrothioanisole has been developed using this compound. This approach offers advantages like improved safety and scalability compared to batch reactions. []

Q11: Are there any applications of this compound in materials chemistry?

A12: this compound can be used to functionalize surfaces with thiol groups, which can then be used to anchor molecules or materials through strong sulfur-gold bonds. This approach has been demonstrated in the synthesis of α,ω-bis(thioacetyl)oligophenylenevinylene chromophores, which were then assembled on gold surfaces. []

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